molecular formula C8H9ClO2 B8325344 3-(5-Methylfuran-2-yl)propanoyl chloride

3-(5-Methylfuran-2-yl)propanoyl chloride

Cat. No.: B8325344
M. Wt: 172.61 g/mol
InChI Key: QXUPDBSPYCPGGJ-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)propanoyl chloride is an acyl chloride derivative characterized by a furan ring substituted with a methyl group at the 5-position and a propanoyl chloride moiety at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly for constructing complex molecules via nucleophilic acyl substitution reactions. Its reactivity stems from the electrophilic carbonyl carbon, which facilitates reactions with amines, alcohols, and other nucleophiles to form amides, esters, or ketones. The presence of the methyl-substituted furan ring introduces steric and electronic effects that influence its stability and reactivity compared to analogous benzene-based acyl chlorides .

Properties

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)propanoyl chloride

InChI

InChI=1S/C8H9ClO2/c1-6-2-3-7(11-6)4-5-8(9)10/h2-3H,4-5H2,1H3

InChI Key

QXUPDBSPYCPGGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(5-Methylfuran-2-yl)propanoyl chloride can be compared to other propanoyl chloride derivatives, such as those described in the provided evidence (e.g., compounds 34a–34d). Below is a systematic comparison:

Structural and Electronic Differences

Compound Aromatic Substituent Electronic Effects
This compound 5-Methylfuran-2-yl Electron-deficient furan ring due to oxygen heteroatom; methyl group provides mild electron-donating effect.
34a: 3-(3',4'-Dimethoxyphenyl)propanoyl chloride 3',4'-Dimethoxyphenyl Strong electron-donating methoxy groups enhance resonance stabilization of the acyl chloride.
34b: 3-(3',4'-Methylenedioxyphenyl)propanoyl chloride 3',4'-Methylenedioxyphenyl Methylenedioxy group creates a fused ring system, increasing rigidity and electron density.
34c: 3-(3',4',5'-Trimethoxyphenyl)propanoyl chloride 3',4',5'-Trimethoxyphenyl Three methoxy groups significantly increase electron density, reducing electrophilicity of the carbonyl carbon.

Key Insight : The furan-based derivative exhibits lower electron density at the carbonyl carbon compared to methoxy-substituted benzene derivatives, making it less reactive toward weak nucleophiles but more stable under acidic conditions .

Physical Properties

Compound Physical State (Synthesis) Stability Notes
This compound Likely oil (hypothetical) Sensitive to moisture; requires inert atmosphere for storage.
34a Yellow oil Stable under nitrogen; decomposes upon prolonged exposure to air.
34b Green oil Higher stability due to fused methylenedioxy ring.
34c Green crystalline solid Enhanced crystallinity from trimethoxy substituents.

Key Insight : The methyl-furan derivative is expected to exhibit intermediate stability between liquid (e.g., 34a ) and crystalline (e.g., 34c ) forms, influenced by the balance of steric hindrance and intermolecular interactions.

Spectral Data Comparison

Compound $^1$H NMR (Key Signals) IR (C=O Stretch, cm$^{-1}$)
This compound δ 2.35 (s, 3H, CH$_3$), δ 6.15–6.30 (furan H) ~1800 (sharp)
34a δ 3.85 (s, 6H, OCH$_3$), δ 6.80–7.10 (Ar-H) 1785
34c δ 3.75 (s, 9H, OCH$_3$), δ 6.50 (Ar-H) 1770

Key Insight : The furan derivative’s IR carbonyl stretch is expected at a higher frequency (~1800 cm$^{-1}$) than methoxy-substituted analogs due to reduced conjugation with the aromatic system.

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